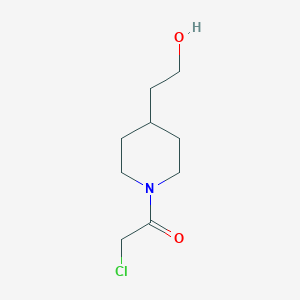

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPCGRGNIWQAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction.

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine-containing compounds, which are significant in the pharmaceutical industry. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, are known to play a significant role in the pharmaceutical industry due to their biological activity. These effects can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds, such as this compound, are known to interact with various enzymes and proteins, leading to significant pharmacological effects. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, can exhibit significant biological activity over extended periods. These long-term effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in various studies. Piperidine derivatives, including this compound, are known to exhibit dose-dependent biological activity. These effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Piperidine-containing compounds, such as this compound, are known to play a significant role in the pharmaceutical industry due to their biological activity. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation. Piperidine derivatives, including this compound, are known to exhibit significant biological activity due to their transport and distribution properties. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Piperidine-containing compounds, such as this compound, are known to exhibit significant biological activity due to their subcellular localization properties. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Actividad Biológica

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, also known by its CAS number 77580-36-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C9H16ClNO2, with a molecular weight of 205.68 g/mol. The compound features a chloro group and a piperidine moiety, which are integral to its biological interactions.

Anticancer Activity

Piperidine derivatives are increasingly recognized for their anticancer potential. A study highlighted that certain piperidine-based compounds demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, outperforming traditional chemotherapeutics like bleomycin . Although direct evidence for this compound's anticancer activity is sparse, the existing literature supports further investigation into its efficacy against cancer cells.

Neuroprotective Effects

Compounds with piperidine structures have been explored for their neuroprotective properties. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease . The presence of the hydroxyethyl group in the compound may enhance its ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative disorders.

Case Studies

Several case studies have explored the biological activities of similar piperidine derivatives:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various piperidine derivatives against clinical isolates. The results indicated that modifications in the piperidine ring significantly influenced their antibacterial potency .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain piperidine-based compounds exhibited selective cytotoxicity against cancer cell lines, highlighting their potential as novel anticancer agents .

- Neuroprotective Studies : Research on piperidine derivatives showed promising results in inhibiting cholinesterase enzymes, suggesting their role in improving cognitive functions and providing neuroprotection .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural and Electronic Differences

- Substituent Effects :

- The 2-hydroxyethyl group in the target compound introduces polarity and H-bonding capacity, contrasting with lipophilic groups like methyl () or aromatic bromophenyl ().

- Piperidine vs. Piperazine : Analogs with piperazine (e.g., ) exhibit different electronic profiles due to the additional nitrogen, enhancing basicity and altering reactivity in nucleophilic substitutions.

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one typically involves the acylation of 4-(2-hydroxyethyl)piperidine with chloroacetyl chloride or equivalent chloroacetylating agents. The key steps include:

- Preparation or procurement of the 4-(2-hydroxyethyl)piperidine intermediate.

- Reaction of the piperidine nitrogen with chloroacetyl chloride under controlled conditions to form the target chloroacetamide derivative.

- Isolation and purification of the product.

Preparation of 4-(2-Hydroxyethyl)piperidine Intermediate

This intermediate can be synthesized or obtained through the following methods:

From N-(2-Hydroxyethyl)piperazine : According to synthesis routes involving hydroxyethyl substitution on piperazine or piperidine rings, 4-(2-hydroxyethyl)piperidine can be prepared by selective alkylation or reduction steps starting from piperazine derivatives with 2-hydroxyethyl groups.

Reaction of 2-Keto-4-(2-hydroxyethyl)-morpholine with Ammonia : A method reported involves the reaction of 2-keto-4-(2-hydroxyethyl)-morpholine with ammonia to generate 1-(2-hydroxyethyl)piperazine, which can be further converted or modified to the piperidine analog.

Acylation with Chloroacetyl Chloride

The core step in synthesizing this compound is the acylation of the piperidine nitrogen:

- Reagents : Chloroacetyl chloride is used as the acylating agent.

- Solvents : Common solvents include dichloromethane, chloroform, or other inert organic solvents.

- Base : A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid generated during the reaction.

- Conditions : The reaction is typically carried out at low temperatures (0–5 °C) to control the rate and avoid side reactions, followed by stirring at room temperature for completion.

Purification Techniques

Purification of the product is crucial for obtaining high purity this compound:

- Extraction : Post-reaction mixtures are often washed with aqueous solutions to remove inorganic salts and excess reagents.

- Drying : Organic layers are dried over anhydrous sodium sulfate.

- Chromatography : Silica gel column chromatography is commonly used to separate the product from impurities.

- Recrystallization : Final purification may involve recrystallization from suitable solvents such as methanol or ethanol.

Representative Preparation Procedure (Summary Table)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-(2-Hydroxyethyl)piperidine (starting material) | Prepared via selective alkylation or obtained commercially | Intermediate ready for acylation |

| 2 | Chloroacetyl chloride, triethylamine, DCM | Acylation at 0–5 °C, stirring at room temperature | Formation of chloroacetamide derivative |

| 3 | Aqueous wash, drying over Na2SO4 | Removal of inorganic by-products | Crude product |

| 4 | Silica gel chromatography | Purification of the crude product | Pure this compound |

| 5 | Recrystallization (optional) | Further purification | High purity final compound |

Research Findings and Notes

- The acylation reaction is highly efficient under controlled temperature and stoichiometry, minimizing side reactions such as over-acylation or hydrolysis.

- The hydroxyethyl group on the piperidine ring remains intact under the reaction conditions, which is critical for the compound’s reactivity and further functionalization.

- Purification through chromatography and recrystallization yields a product with high chemical purity suitable for pharmaceutical intermediate use.

- Alternative synthetic routes involving different chloroacetylating agents or protective group strategies have been explored but generally follow the same acylation principle.

- The starting material 4-(2-hydroxyethyl)piperidine can be synthesized via methods involving morpholine derivatives and ammonia or via selective alkylation of piperidine rings.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 4-(2-hydroxyethyl)piperidine with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Key parameters include:

- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-alkylation).

- Catalysts: Use triethylamine or DMAP to enhance reaction efficiency by neutralizing HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons, δ 40–60 ppm for carbons) and the chloroacetyl group (δ 4.2–4.5 ppm for CH₂Cl, δ 170–175 ppm for ketone carbon) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS verifies the molecular ion peak ([M+H]⁺ at m/z ~218.1) and fragmentation patterns matching the hydroxyethyl-piperidine substructure .

- HPLC: Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect impurities from incomplete substitution .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Computational Modeling: Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like GPCRs or kinases. Focus on the hydroxyethyl group’s role in hydrogen bonding and the chloroacetyl moiety’s electrophilicity .

- Analog Synthesis: Replace the hydroxyethyl group with bulkier substituents (e.g., 2-fluoroethyl) to evaluate steric effects on binding affinity. Monitor changes via SPR or ITC binding assays .

- Metabolic Stability: Introduce deuterium at the α-position of the ketone to assess resistance to enzymatic reduction (LC-MS/MS tracking in liver microsomes) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves: Perform assays (e.g., cell viability, enzymatic inhibition) across a 10 nM–100 µM range to identify non-linear effects or off-target interactions .

- Batch Variability Analysis: Compare HPLC purity (>98% vs. <95%) and residual solvent levels (GC-MS) to rule out impurities as confounding factors .

- Orthogonal Assays: Validate kinase inhibition claims using both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays to confirm reproducibility .

Safety and Handling: What precautions are essential when working with this compound in vitro?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to the chloroacetyl group’s alkylating potential .

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks (chloroacetyl chloride byproducts).

- Waste Disposal: Quench excess reagent with ice-cold sodium bicarbonate before aqueous disposal .

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for potential alkylation-related toxicity .

Advanced: How can computational tools predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

- In Silico Metabolism: Use software like StarDrop or ADMET Predictor™ to identify likely Phase I oxidation sites (e.g., piperidine ring hydroxylation) and Phase II conjugation with glucuronic acid .

- Toxicity Screening: Employ Derek Nexus or ProTox-II to flag risks (e.g., mutagenicity from chloroacetyl intermediates). Cross-validate with Ames test data if available .

- CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) to assess drug-drug interaction potential .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor decomposition via HPLC; significant degradation (>5%) suggests need for desiccated storage at –20°C .

- Light Sensitivity: Expose to UV (254 nm) for 24 hours. NMR comparison pre/post exposure detects photo-oxidation of the piperidine ring or chloroacetyl group .

- Solution Stability: Prepare stock solutions in DMSO and track precipitation or color changes over 72 hours (UV-Vis spectroscopy at 300–400 nm) .

Advanced: What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Chromatography: Use preparative HPLC with Chiralpak® columns (e.g., IA or IB) to separate enantiomers if racemization occurs during synthesis .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereochemical control .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.